molecular formula C10H6N2O4S B610364 pythiDC CAS No. 1821370-71-1

pythiDC

カタログ番号: B610364
CAS番号: 1821370-71-1
分子量: 250.23 g/mol
InChIキー: ISYUGJYTQIZJHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PythiDC is an inhibitor of collagen prolyl 4-hydroxylase (CP4H) containing the α(I) isoform (CP4H1; IC 50 = 4 µM). It is selective for CP4H1 over hypoxia-inducible factor prolyl hydroxylase 2 (HIF-PH2) at 10 µM .


Molecular Structure Analysis

This compound has a molecular formula of C10H6N2O4S and a molecular weight of 250.2 . Its formal name is 6-(5-carboxy-2-thiazolyl)-3-pyridinecarboxylic acid . The InChi code is InChI=1S/C10H6N2O4S/c13-9(14)5-1-2-6(11-3-5)8-12-4-7(17-8)10(15)16/h1-4H,(H,13,14)(H,15,16) .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results. As an inhibitor of collagen prolyl 4-hydroxylase, it likely interacts with this enzyme in biological systems .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular formula of C10H6N2O4S and a molecular weight of 250.2 . It is slightly soluble in DMSO and PBS (pH 7.2) .

Safety and Hazards

PythiDC is not for human or veterinary use . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of soap and water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting unless directed to do so by medical personnel .

将来の方向性

PythiDC can be used as a CP4H probe and also can be used for the development of a new class of antifibrotic and antimetastatic agents . This suggests that future research could focus on exploring these potential applications further.

特性

IUPAC Name

2-(5-carboxypyridin-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-9(14)5-1-2-6(11-3-5)8-12-4-7(17-8)10(15)16/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUGJYTQIZJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222244
Record name 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821370-71-1
Record name 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821370-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does diethyl-pythiDC impact PDAC cells?

A1: Diethyl-pythiDC exhibits multi-faceted effects on PDAC cells:

  • Reduced Proliferation and Colony Formation: Diethyl-pythiDC effectively diminishes both the proliferation rate and colony formation ability of PDAC cells. [, ]
  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, hindering the progression of PDAC cells through the cell cycle. [, ]
  • Modulation of Epithelial-Mesenchymal Transition (EMT): Diethyl-pythiDC influences the expression of EMT markers. It elevates E-cadherin, an epithelial marker, while decreasing the expression of mesenchymal markers, N-cadherin and vimentin. This suggests a potential role in suppressing metastasis by reversing the EMT process. [, ]
  • Downregulation of AGO2/MMP1 Pathway: Diethyl-pythiDC treatment leads to a reduction in the expression of Argonaute-2 (AGO2), a key player in microRNA biogenesis associated with tumorigenesis, and its downstream target, matrix metalloproteinase-1 (MMP1). This downregulation could contribute to the compound's anti-tumorigenic properties. []

Q2: What evidence supports the therapeutic potential of diethyl-pythiDC in PDAC?

A2: Preclinical studies highlight the promising therapeutic potential of diethyl-pythiDC:

  • Inhibition of Tumor Growth and Metastasis: In vivo studies using xenograft models of PDAC have demonstrated that diethyl-pythiDC significantly reduces both tumor growth and metastasis. []
  • Correlation of P4HA1 Expression with Prognosis: Clinical data analysis reveals a strong association between high P4HA1 expression and poor overall survival in PDAC patients. This emphasizes the clinical relevance of targeting P4HA1 for therapeutic intervention. []

Q3: Are there any specific patient populations that might benefit from diethyl-pythiDC treatment?

A3: While further research is needed, preliminary findings indicate potential benefits for specific PDAC patient subgroups:

  • High P4HA1 Expression: Patients with elevated P4HA1 expression in their tumors might be particularly responsive to diethyl-pythiDC therapy, given its mechanism of action as a P4HA1 inhibitor. [, ]
  • Specific Molecular Alterations: Clinical Proteomic Tumor Analysis Consortium (CPTAC) data suggest that patients with alterations in the receptor tyrosine kinase (RTK) pathway, mammalian target of rapamycin (mTOR) pathway, and SWItch/Sucrose Non-Fermentable (SWI-SNF) complex exhibit higher P4HA1 protein expression. This suggests that diethyl-pythiDC might hold therapeutic promise for this patient subset. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。